Hexafluoroacetone
Overview
Description
Hexafluoroacetone is a chemical compound with the formula (CF₃)₂CO. It is structurally similar to acetone but exhibits markedly different reactivity. This compound is a colorless, hygroscopic, nonflammable, and highly reactive gas characterized by a musty odor . The most common form of this substance is this compound sesquihydrate, which is a hemihydrate of hexafluoropropane-2,2-diol .
Preparation Methods
Hexafluoroacetone can be synthesized through various methods:
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Industrial Production: : The industrial route involves treating hexachloroacetone with hydrogen fluoride (HF), resulting in the formation of this compound and hydrochloric acid (HCl) . [ \text{(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl} ]
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Laboratory Synthesis: : In the laboratory, this compound can be prepared in a two-step process from perfluoropropene. The first step involves the reaction of the alkene with elemental sulfur, catalyzed by potassium fluoride (KF), to form 1,3-dithietane. This intermediate is then oxidized by iodate to yield this compound .
Chemical Reactions Analysis
Hexafluoroacetone undergoes various types of chemical reactions:
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Hydration: : In water, this compound predominantly exists as the hydrate, forming a geminal diol . [ \text{(CF₃)₂CO + H₂O → (CF₃)₂C(OH)₂} ]
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Nucleophilic Addition: : Nucleophiles attack the carbonyl carbon of this compound. For example, ammonia adds to this compound to form a hemiaminal, which can be dehydrated to give the imine .
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Oxidation and Reduction: : this compound can be reduced to hexafluoroisopropanol using hydrogen . [ \text{(CF₃)₂CO + H₂ → (CF₃)₂CHOH} ]
Scientific Research Applications
Hexafluoroacetone has a wide range of applications in scientific research:
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Chemistry: : It is used as a precursor in the synthesis of hexafluoroisopropanol, a solvent with advanced properties . It is also employed in the production of hexafluoroisobutylene, a monomer used in polymer chemistry .
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Biology and Medicine: : this compound is utilized in the synthesis of sevoflurane, an inhalation anesthetic drug . It also serves as a building block in the synthesis of various pharmaceuticals and agrochemicals .
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Industry: : The compound is used in the production of fluorinated fine chemicals and as an intermediate in various organic syntheses .
Mechanism of Action
Hexafluoroacetone acts as an electrophile, with nucleophiles attacking the carbonyl carbon. In aqueous solutions, it predominantly exists as a hydrate, with an equilibrium constant (K_eq) for the formation of the geminal diol being 10⁶ M⁻¹ . This high reactivity makes it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Hexafluoroacetone is structurally similar to acetone but exhibits significantly different reactivity due to the presence of fluorine atoms. Similar compounds include:
Hexafluoro-2-propanol: This compound is derived from the reduction of this compound and is used as a solvent in various chemical reactions.
This compound’s unique reactivity and ability to form stable hydrates distinguish it from these similar compounds.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZWSGALLODQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O, Array | |
Record name | HEXAFLUOROACETONE | |
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URL | https://cameochemicals.noaa.gov/chemical/3566 | |
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Record name | HEXAFLUOROACETONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate) | |
Record name | Hexafluoroacetone | |
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DSSTOX Substance ID |
DTXSID9043778 | |
Record name | Hexafluoroacetone | |
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Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | HEXAFLUOROACETONE | |
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Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
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Record name | Hexafluoroacetone | |
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Record name | HEXAFLUOROACETONE | |
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Record name | HEXAFLUOROACETONE | |
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Record name | Hexafluoroacetone | |
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Boiling Point |
-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F | |
Record name | HEXAFLUOROACETONE | |
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Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
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Record name | HEXAFLUOROACETONE | |
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Record name | Hexafluoroacetone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts | |
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Record name | Hexafluoroacetone | |
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Density |
1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
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Record name | Hexafluoroacetone | |
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Vapor Density |
5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7 | |
Record name | HEXAFLUOROACETONE | |
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Vapor Pressure |
5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm | |
Record name | HEXAFLUOROACETONE | |
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Color/Form |
COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
684-16-2 | |
Record name | HEXAFLUOROACETONE | |
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Record name | Hexafluoroacetone | |
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Record name | HEXAFLUOROACETONE | |
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Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
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Record name | HEXAFLUOROACETONE | |
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URL | https://www.osha.gov/chemicaldata/483 | |
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Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UC256250.html | |
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Melting Point |
-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F | |
Record name | HEXAFLUOROACETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3566 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAFLUOROACETONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAFLUOROACETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/483 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexafluoroacetone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.